molecular formula C21H23N3O2 B4176376 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole

2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole

Cat. No. B4176376
M. Wt: 349.4 g/mol
InChI Key: CIKJEKUAPMHEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole, also known as BPPB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a benzoxazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways that are involved in cancer cell growth and survival. 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole has been shown to inhibit the activity of several key proteins involved in these pathways, including AKT, mTOR, and STAT3.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole can inhibit the growth of bacteria and fungi, as well as reduce inflammation and oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole in lab experiments is its high potency and specificity. 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole has been found to exhibit potent activity against cancer cells at low concentrations, making it an attractive candidate for further investigation. However, one of the limitations of using 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole and to identify potential targets for its use in cancer therapy. Finally, there is a need for more studies to investigate the safety and toxicity of 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole in animal models and humans.

Scientific Research Applications

2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole has been studied extensively for its potential use in various scientific research applications. One of the key areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.

properties

IUPAC Name

(2-butyl-1,3-benzoxazol-5-yl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-3-9-20-23-17-14-15(10-11-19(17)26-20)21(25)24-13-6-8-18(24)16-7-4-5-12-22-16/h4-5,7,10-12,14,18H,2-3,6,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKJEKUAPMHEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCCC3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole
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2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole
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2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole
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2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole
Reactant of Route 5
2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole
Reactant of Route 6
2-butyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.